Product packaging for Bis-NAD(Cat. No.:CAS No. 69861-86-5)

Bis-NAD

Cat. No.: B1230039
CAS No.: 69861-86-5
M. Wt: 1581.1 g/mol
InChI Key: UVFMQDUXFSGECC-KDGHBASLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-NAD is a bifunctional nicotinamide adenine dinucleotide (NAD+) analogue designed for advanced biochemical research, particularly in the field of enzyme engineering and immobilization. Its primary research value lies in its ability to facilitate the site-to-site directed immobilization of NAD-dependent enzymes. In a key application, this compound is used to spatially arrange the active sites of different enzymes, such as Lactate Dehydrogenase and Alcohol Dehydrogenase, to face one another on a solid support like agarose beads . This precise juxtaposition creates an environment for substrate channeling, where the reaction product of one enzyme (NADH) is preferentially transferred to the active site of the neighboring enzyme without diffusing into the bulk solution. Research has demonstrated that this configuration significantly enhances the efficiency of coupled enzyme systems, with one study reporting a channeling efficiency of 50% instead of the theoretically expected 19% of produced NADH . This makes this compound an invaluable tool for constructing efficient multi-enzyme cascades, studying fundamental enzyme kinetics, and developing sophisticated biosensors or bioreactors. This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications. It is not intended for use in diagnostic procedures or for any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H68N18O32P4 B1230039 Bis-NAD CAS No. 69861-86-5

Properties

CAS No.

69861-86-5

Molecular Formula

C52H68N18O32P4

Molecular Weight

1581.1 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[[6-[[3-[2-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3-hydroxy-4-oxidooxolan-2-yl]methoxy]-2-oxoethyl]-3-carboxy-5-[[2-(hydrazinecarbonyl)-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-6-yl]amino]-2,4-dioxopentyl]amino]-9-[(2R,5S)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-7,8-dihydropurin-2-yl]-diazenylmethoxy]methyl]-4-hydroxyoxolan-3-olate

InChI

InChI=1S/C52H68N18O32P4/c53-39(78)22-3-1-9-67(14-22)49-37(76)35(74)26(99-49)18-93-32(73)11-52(51(81)82,28(71)12-57-41-33-45(63-43(61-41)47(80)65-55)69(20-59-33)30-7-5-24(97-30)16-95-105(89,90)101-103(83,84)85)29(72)13-58-42-34-46(70(21-60-34)31-8-6-25(98-31)17-96-106(91,92)102-104(86,87)88)64-44(62-42)48(66-56)94-19-27-36(75)38(77)50(100-27)68-10-2-4-23(15-68)40(54)79/h1-4,9-10,14-15,24-27,30-31,35-38,48-50,56,59-60,74-75H,5-8,11-13,16-21,55H2,(H2,53,78)(H2,54,79)(H,65,80)(H,81,82)(H,89,90)(H,91,92)(H,57,61,63)(H,58,62,64)(H2,83,84,85)(H2,86,87,88)/t24-,25-,26+,27+,30+,31+,35+,36+,37+,38+,48?,49+,50+,52?/m0/s1

InChI Key

UVFMQDUXFSGECC-KDGHBASLSA-N

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)[C@H]1CC[C@H](O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2CNC3=C(N=C(N=C32)C(N=N)OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)[O-])O)NCC(=O)C(CC(=O)OCC6C(C(C(O6)[N+]7=CC=CC(=C7)C(=O)N)[O-])O)(C(=O)CNC8=C9C(=NC(=N8)C(=O)NN)N(CN9)C1CCC(O1)COP(=O)(O)OP(=O)(O)O)C(=O)O

Synonyms

is-NAD
N(2),N(2)'-adipodihydrazido-bis-(N(6)-carbonylmethyl-NAD)

Origin of Product

United States

Advanced Synthetic Methodologies for Bis Nad Analogues

Strategic Design Principles for Bis-Dinucleotide Structures

The design of bis-dinucleotide structures is a strategic endeavor aimed at creating molecules with specific biochemical properties, often as inhibitors or probes for enzymes that recognize or process NAD and related dinucleotides. A primary strategy involves designing bisubstrate analogues that mimic the transition state of an enzymatic reaction, thereby acting as potent inhibitors. rsc.org For instance, linking an analogue of the S-adenosylmethionine (SAM) cofactor to an adenosine (B11128) moiety can create bisubstrate inhibitors for RNA methyltransferases. rsc.org

Synthetic Routes for Pyrophosphate Bond Formation in Dinucleotides

The formation of the pyrophosphate bond is a cornerstone of dinucleotide synthesis. Over the years, several chemical and enzymatic methods have been developed, primarily categorized based on the chemistry of the phosphorus atom involved—either P(V) or P(III). nih.gov

Initially developed for oligonucleotide synthesis, phosphoramidite-based methods utilize highly reactive trivalent phosphorus (P(III)) intermediates. nih.govtwistbioscience.com This strategy involves the coupling of a nucleoside phosphoramidite, which is a nucleoside with a protected phosphite group, to the free hydroxyl group of another nucleoside. nih.gov The reaction is typically activated by a weak acid, such as 1H-tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT). researchgate.net

The key steps in the phosphoramidite cycle are:

Activation: The phosphoramidite monomer is activated by an acidic azole catalyst. researchgate.net

Coupling: The activated P(III) species reacts with a free 5'-OH group of a support-bound nucleoside to form a phosphite triester linkage. twistbioscience.com

Oxidation: The unstable phosphite triester is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water. twistbioscience.com

This method's high efficiency (often exceeding 99% coupling) allows for the synthesis of long oligonucleotides and has been adapted for creating dinucleotide structures. twistbioscience.com However, it requires strictly anhydrous conditions and the use of protecting groups on the nucleosides due to the high reactivity of the P(III) species. nih.gov

Table 1: Key Reagents in Phosphoramidite-Based Synthesis

Reagent Type Example(s) Function
Phosphoramidite Monomer DMTr-protected nucleoside phosphoramidite Building block containing the nucleoside and reactive P(III) group.
Activator 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI) Catalyzes the coupling reaction by protonating the phosphoramidite. researchgate.net
Oxidizing Agent Iodine (I2) in water/pyridine Converts the unstable phosphite triester to a stable phosphate triester.

| Protecting Group | 4,4'-dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group to prevent unwanted polymerization. |

One of the most widely used methods for pyrophosphate bond formation involves P(V) chemistry mediated by 1,1'-Carbonyldiimidazole (CDI). nih.govnih.govwikipedia.org This approach is valued for its simplicity and effectiveness in preparing both symmetrical and unsymmetrical dinucleoside pyrophosphates. nih.govnih.gov The general strategy involves the activation of a nucleoside 5'-monophosphate (NMP) with CDI to form a highly reactive nucleoside 5'-phosphoimidazolide intermediate. nih.govresearchgate.net This activated species then readily reacts with a second NMP to form the desired dinucleotide. nih.gov

The reaction mechanism involves the rapid formation of a mixed anhydride intermediate, which then slowly reacts with imidazole to yield the diimidazolyl pyrophosphate. researchgate.net This method has been successfully applied to synthesize a variety of NAD analogues. For example, coupling nicotinamide (B372718) mononucleotide (NMN) with adenosine monophosphate (AMP) or its derivatives using CDI is a common route. nih.govnih.gov The yields for CDI-mediated coupling can vary but are often effective for producing dinucleoside diphosphates. researchgate.net

Table 2: Comparison of Synthetic Approaches for Pyrophosphate Bond Formation

Method Key Reagent Phosphorus Chemistry Key Intermediate Conditions
Phosphoramidite Coupling Phosphoramidite Monomer P(III) Phosphite Triester Anhydrous
CDI Condensation Carbonyldiimidazole (CDI) P(V) Phosphoimidazolide Anhydrous

| Chemo-Enzymatic | Enzymes (e.g., Kinases) | P(V) | Enzyme-Substrate Complex | Aqueous |

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex molecules that may be difficult to access through purely chemical routes. squarespace.com This approach is particularly useful for creating site-specifically labeled or modified dinucleotides. A typical strategy involves the chemical synthesis of a modified precursor, such as a fluorinated sugar or a custom nucleobase, which is then incorporated into a nucleotide using enzymes. squarespace.comnih.gov

For example, enzymes from the pentose phosphate pathway can be used to couple a chemically synthesized uracil nucleobase with a specifically labeled ribose to produce uridine monophosphate (UMP) with nearly quantitative yields. squarespace.com This UMP can then be enzymatically phosphorylated to UTP. squarespace.com The resulting modified nucleotide triphosphate can subsequently be coupled with another nucleotide using either chemical methods, like the CDI approach, or enzymatic methods catalyzed by ligases or polymerases. This hybrid methodology offers a cost-effective and efficient route to labeled analogues for structural and dynamic studies of nucleic acids and their interactions. squarespace.com

Chemical Modification and Derivatization Techniques for Bis-NAD Analogues

The functional diversity of this compound analogues is greatly expanded through chemical modifications of their constituent parts. Derivatization of the nicotinamide moiety is a particularly fruitful area of research.

The nicotinamide moiety of NAD is a primary target for chemical modification to create analogues with altered redox potentials, enzymatic specificities, or inhibitory properties. One common modification involves replacing the carboxamide group at the 3-position of the pyridine ring with different substituents. nih.gov These modifications can transform the NAD analogue into an artificial electron carrier, which has applications in photo-enzymatic synthesis. nih.gov

Another strategy is to attach functional groups, such as alkynes or azides, to the nicotinamide riboside. nih.gov These "clickable" handles allow for the subsequent attachment of reporter molecules like fluorophores or biotin (B1667282) via azide-alkyne cycloaddition reactions, facilitating the study of processes like protein PARylation. nih.gov Furthermore, creating adducts of the nicotinamide moiety, such as the INH-NAD adduct formed from the anti-tuberculosis drug isoniazid, is a key strategy for developing potent enzyme inhibitors that block essential metabolic pathways in pathogens. nih.gov These modifications are crucial for developing chemical tools to dissect the complex roles of NAD in cellular biology. nih.govresearchgate.net

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
Nicotinamide Adenine (B156593) Dinucleotide NAD
Bis-Nicotinamide Adenine Dinucleotide This compound
S-adenosylmethionine SAM
P1,P4-diadenosine-5′-tetraphosphate Ap4A
Human Inosine-5'-monophosphate Dehydrogenase hIMPDH
5-(ethylthio)-1H-tetrazole ETT
4,5-dicyanoimidazole DCI
4,4'-dimethoxytrityl DMT
1,1'-Carbonyldiimidazole CDI
Nicotinamide Mononucleotide NMN
Adenosine Monophosphate AMP
Uridine Mononucleotide UMP
Uridine Triphosphate UTP

Adenosine Moiety Functionalization

Modification of the adenosine moiety is a cornerstone of synthesizing diverse this compound analogues, as it allows for the introduction of probes, reactive handles, or groups that modulate biological activity. Functionalization is typically targeted at several key positions on the purine (B94841) ring or the ribose sugar.

One common strategy involves a one-pot, two-step sequence that begins with the selective bromination of the C8-position of the adenine ring using bromine water. This is followed by a Suzuki-Miyaura cross-coupling reaction, which serves to introduce a wide array of substituents at this position. nih.gov Another key site for modification is the C2 position, where moieties such as alkynes can be installed. This is often achieved through a Sonogashira coupling reaction with a 2-iodoadenosine derivative, providing a "clickable" handle for further conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov The exocyclic N6-amino group and the 2'-hydroxyl group of the ribose are also viable targets for introducing functional groups. nih.gov For instance, chemo-enzymatic methods have been developed to synthesize NADP and NAADP analogues with "clickable" ethynyl groups at the 8-adenosyl position. nih.gov

These targeted modifications are crucial for building complex this compound analogues, allowing for the precise installation of linkers or functional probes on the adenosine scaffold.

PositionReaction TypeReagent/MethodPurpose of Functionalization
C8 (Adenine) Bromination / Suzuki-Miyaura CouplingBromine water, then Palladium catalystIntroduction of various aryl or alkyl substituents
C2 (Adenine) Sonogashira CouplingPalladium catalyst, TrimethylsilylacetyleneInstallation of alkyne groups for "click" chemistry
N6 (Adenine) Nucleophilic SubstitutionN/AAttachment of various functional groups
2'-OH (Ribose) Phosphorylation / Base ExchangeRecombinant human NAD kinaseEnzymatic conversion of NAD analogues to NADP analogues

Linker Chemistry and Bifunctional Conjugation Strategies

The choice of linker chemistry dictates the nature of the bridge. For example, in the synthesis of certain NAD analogues, the formation of the pyrophosphate bond is a key step, often facilitated by coupling an adenosine 5'-monophosphate (AMP) analogue with nicotinamide mononucleotide (NMN). nih.govmdpi.com This general principle can be extended to create this compound structures where the linker is part of the pyrophosphate backbone itself.

In other strategies, non-natural linkers are employed. Diverse bifunctional linkers have been synthesized that contain, for example, an azide or alkyne group on one end for click chemistry, and an activated carboxylic ester on the other for reaction with nucleophiles. researchgate.net The field of antibody-drug conjugates (ADCs) offers a rich source of advanced linker technologies that can be conceptually adapted for this compound synthesis. These include linkers of varying lengths, polarity, and stability, which can be either non-cleavable or designed to be cleaved by specific chemical or enzymatic triggers. symeres.com This allows for precise control over the stability and potential release mechanisms of the constituent NAD moieties. The conjugation process itself requires careful selection of reaction conditions that are compatible with the complex and often sensitive nature of the nucleotide components. symeres.com

Linker TypeConjugation ChemistryKey Features
Pyrophosphate Carbodiimide or Imidazole-based couplingMimics the natural dinucleotide linkage
PEG-based Amide bond formation, Click Chemistry (CuAAC)Enhances solubility and provides spatial separation
Alkyl Chains Thiol-maleimide reaction, Amide bond formationProvides a stable, non-cleavable bridge
Cleavable Linkers Hydrazone, Disulfide, or Enzyme-labile bondsAllows for controlled release of NAD moieties in specific environments

Stereocontrolled Synthesis of Chiral this compound Analogues

This compound analogues are inherently chiral molecules, possessing multiple stereocenters within their ribose units and potentially at the phosphorus atoms of the pyrophosphate linker. The absolute configuration of these stereocenters can significantly impact biological activity, making stereocontrol a critical aspect of their synthesis. rsc.org

Strategies for achieving stereocontrol can be broadly categorized. One approach relies on the use of chiral auxiliaries or precursors . By starting with stereopure building blocks, the chirality of the final molecule can be predetermined. rsc.org For instance, the synthesis of dinucleoside analogues with a specific chirality at the phosphorus center has been achieved through stereospecific reactions of diastereomeric 3'-O-(4-nitrophenylmethanephosphate) precursors. nih.gov

A more advanced strategy involves asymmetric catalysis , where a chiral catalyst directs the formation of one stereoisomer over another. rsc.org Chiral phosphoric acid (CPA) catalysts, for example, have been successfully used to control the formation of stereogenic phosphorus centers during the synthesis of dinucleotides. nih.govchemrxiv.org This catalytic approach is highly efficient and avoids the need for stoichiometric chiral reagents. nih.govchemrxiv.org Furthermore, by selecting different catalyst scaffolds, it is possible to achieve stereodivergence, enabling access to either diastereomer from the same set of starting materials. chemrxiv.org The principles of stereoselective acylation, demonstrated in the reaction of chiral acylating agents with RNA 2'-OH groups, also highlight the potential for achieving high levels of diastereoselectivity in modifying the ribose components of this compound. rsc.org These methodologies are crucial for producing stereochemically pure this compound analogues, which are essential for elucidating structure-activity relationships and developing selective molecular probes or therapeutics. rsc.org

Source of ChiralitySynthetic StrategyMethodological ApproachDesired Outcome
Phosphorus Atom Asymmetric CatalysisChiral Phosphoric Acid (CPA) CatalysisControl over P(III) stereocenter formation
Phosphorus Atom Chiral AuxiliaryUse of diastereomerically pure precursorsStereospecific synthesis of P-chiral linkages
Ribose Moiety Substrate ControlUse of enantiopure ribose derivativesPreservation of natural D-ribose configuration
Ribose Moiety Stereoselective ReagentsReaction with chiral acylating agentsDiastereoselective functionalization of hydroxyl groups

Molecular Mechanisms of Action of Bis Nad Analogues

Enzymatic Interaction and Binding Affinities

Bis-NAD analogues have been instrumental in elucidating the enzymatic mechanisms of NAD-dependent enzymes. Their ability to bind to these enzymes with varying affinities provides valuable insights into enzyme structure and function.

The active sites of NAD-dependent enzymes contain specific binding pockets for the nicotinamide (B372718) and adenosine (B11128) portions of the NAD molecule. This compound analogues are designed to fit into these pockets, often forming hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, in glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the NAD binding site is located in the core of the enzyme, and its interaction with NAD involves numerous hydrogen bonds that stabilize the complex. uwec.edu Key residues such as Cys-149 and His-176 are crucial for the catalytic activity and are directly influenced by the binding of NAD or its analogues. uwec.edu The adenine (B156593) ring of NAD engages in hydrophobic interactions with residues like Leu-33 and Thr-96, while the nicotinamide ring interacts with Ile-11 and Tyr-317, ensuring the correct conformation for the reaction. uwec.edu

Studies on human dihydrolipoamide (B1198117) dehydrogenase (hE3), a mitochondrial flavoprotein, have revealed that the binding of NAD+ and NADH induces different conformational states. While the nicotinamide moiety of NAD+ is not initially proximal to the FAD cofactor, the binding of NADH results in the direct stacking of the nicotinamide base on the isoalloxazine ring system of FAD, a conformation essential for the enzyme's catalytic mechanism. nih.gov

A notable application of this compound analogues is in the site-to-site directed immobilization of enzymes. By using a this compound analogue as a template, lactate (B86563) dehydrogenase and alcohol dehydrogenase have been spatially arranged with their active sites facing each other, facilitating the channeling of the NADH intermediate. nih.govnih.gov

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site, known as an allosteric site, inducing a conformational change that alters the enzyme's activity. wikipedia.org this compound analogues can act as allosteric modulators for certain enzymes. For example, in the case of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, novel positive allosteric modulators (N-PAMs) have been discovered that bind to a rear channel of the enzyme. nih.gov This binding regulates the interaction of the substrate nicotinamide (NAM) with the active site, thereby enhancing the enzyme's turnover rate. nih.gov

The regulation of enzyme activity through allosteric sites is a critical mechanism for controlling metabolic pathways. For instance, Bacillus subtilis NAD kinase is allosterically activated by quinolinic acid, a central metabolite in de novo NAD biosynthesis. nih.gov This activation leads to an increase in NADP synthesis, demonstrating how small molecules can fine-tune enzymatic activity in response to metabolic needs. nih.gov

Many this compound analogues function as competitive inhibitors by mimicking the structure of the natural substrate, NAD. nih.gov These analogues bind to the active site of the enzyme, preventing the binding of the actual substrate and thereby inhibiting the enzymatic reaction. The inhibitory potency of these analogues is often evaluated by determining their inhibition constant (Ki).

For example, a series of NAD analogues have been synthesized and evaluated as inhibitors of CD38 NADase, an enzyme that metabolizes NAD. nih.gov Modifications to the nicotinamide nucleoside, pyrophosphate, and adenosine moieties of NAD have led to the development of potent inhibitors. nih.gov Similarly, conformationally restricted NAD mimics have been designed as inhibitors of human NMN-adenylyltransferase (NMNAT) isozymes, which are crucial for NAD biosynthesis. semanticscholar.orgmdpi.com The inhibitory activity of these analogues is dependent on their conformational properties, with 2'-methyl-substituted NAD analogues showing significant inhibition. semanticscholar.orgmdpi.com

The table below summarizes the inhibition data for selected NAD analogues against human NMNAT isozymes.

CompoundTarget IsozymeInhibition Constant (Ki) µM (vs NMN)Inhibition Constant (Ki) µM (vs ATP)Mode of Inhibition
2'-MeNADhNMNAT-215 ± 321 ± 3Mixed
2'-MeNADhNMNAT-3312 ± 51182 ± 53Competitive/Mixed
2'-MeNaADhNMNAT-1168 ± 1982 ± 14Competitive/Uncompetitive
2'-MeNaADhNMNAT-260 ± 1841 ± 14Mixed/Uncompetitive
2'-MeNaADhNMNAT-3224 ± 17223 ± 22Competitive

Data sourced from scientific publications. semanticscholar.org

Protein-Ligand Recognition and Conformational Changes

The binding of this compound analogues to their target enzymes is a dynamic process that involves mutual conformational adjustments between the ligand and the protein.

NAD-binding domains, often characterized by a Rossmann fold, are conserved structural motifs found in a wide range of enzymes. ebi.ac.uk This fold consists of a three-layer α/β/α structure with parallel β-strands. ebi.ac.uk The design of NAD analogues takes into account the specific interactions within these domains, which can be divided into subsites for the nicotinamide, adenosine, and pyrophosphate moieties. nih.govresearchgate.net

Crystal structures of enzymes complexed with NAD or its analogues have provided detailed insights into the structural basis of binding. For instance, the structure of human dihydrolipoamide dehydrogenase with NAD+ and NADH revealed how the nicotinamide moiety's position changes upon reduction, which is crucial for catalysis. nih.gov In the NAD+ riboswitch, crystallographic analysis has shown that while the entire NAD+ molecule binds, only the electron density for the ADP moiety is clearly observed, indicating that this domain primarily recognizes the ADP portion of the coenzyme. core.ac.uk

The interaction between a ligand and a protein is often not a simple "lock-and-key" mechanism. The "induced fit" model proposes that the binding of a ligand induces a conformational change in the protein, leading to a more complementary and tighter binding complex. researchgate.netplos.org This is in contrast to the "conformational selection" model, where the protein exists in an equilibrium of different conformations, and the ligand selectively binds to a pre-existing complementary conformation. nih.govbiorxiv.org

The binding of NADH to 2-hydroxybiphenyl-3-monooxygenase has been shown to induce the formation of a specific pocket for the nicotinamide ring, a clear example of induced fit. nih.gov This conformational change stabilizes a charge-transfer complex and is critical for the subsequent steps of the catalytic cycle. nih.gov Similarly, cryo-electron microscopy has revealed that NAD binding triggers significant conformational changes in the C-terminal domains of the NfnB and NfnC subunits of the BfuABC family of enzymes. researchgate.net These dynamic changes are essential for the proper functioning of the enzyme.

Nucleic Acid Interactions and Modulation

The unique structural characteristics of Bis-Nicotinamide Adenine Dinucleotide (this compound) analogues facilitate their interaction with nucleic acids, leading to significant modulation of DNA structure and function. These interactions are central to their biological activities and are primarily governed by their ability to engage with the DNA double helix through specific binding modes.

DNA Binding and Intercalation Mechanisms

The primary mechanism by which many this compound analogues interact with DNA is through bis-intercalation. nih.gov This process involves the insertion of two planar aromatic or heteroaromatic ring systems, the intercalating moieties of the analogue, into the space between adjacent base pairs of the DNA double helix. researchgate.net This mode of binding is distinct from mono-intercalation and results in a more stable and specific interaction with the DNA molecule.

The process of DNA bis-intercalation is a complex event that begins with the transfer of the intercalating molecule from the aqueous environment to the more hydrophobic space between the DNA base pairs. researchgate.net The stability of the resulting complex is influenced by several factors:

Stacking Interactions : Aromatic stacking interactions between the intercalating chromophores of the this compound analogue and the DNA base pairs are a major contributor to the binding energy and sequence specificity. oup.com The extent of these π–π interactions can determine the preferred binding sites on the DNA. oup.com

Groove Binding : In addition to intercalation, some analogues possess linkers connecting the two intercalating moieties that can bind within the major or minor groove of the DNA. For instance, the potent anticancer agent XR5944 exhibits a novel binding mode that combines bis-intercalation with the positioning of its linker in the DNA major groove. nih.govmdpi.com This dual interaction can enhance both the affinity and the specificity of the binding.

Sequence Selectivity : Bis-intercalators often exhibit a preference for specific DNA sequences. For example, the natural quinoxaline (B1680401) bis-intercalators echinomycin (B1671085) and triostin (B1172060) A preferentially bind to CpG sites, a specificity largely determined by interactions with the 2-amino group of guanine. oup.com Similarly, the bis-phenazine compound XR5944 has an ideal binding sequence of 5'-T|GC|A. nih.gov This sequence preference is crucial as it can direct the activity of the analogue to specific gene promoter regions or other functional DNA elements. nih.govmdpi.com

Compared to their monomeric counterparts, bis-intercalators generally display higher DNA-binding constants and slower dissociation rates, which can translate to enhanced biological potency. nih.govnih.gov

Enzymatic and Biochemical Pathway Modulation by Bis Nad Analogues

Influence on Cellular NAD Homeostasis

Cellular NAD+ homeostasis is a finely tuned balance between its biosynthesis and consumption. NAD+ is a vital molecule involved in numerous cellular processes, serving as a key coenzyme in redox reactions and a substrate for various NAD-consuming enzymes. uib.nocnr.itnih.gov Maintaining appropriate NAD+ levels is crucial for cellular function and has been linked to processes such as DNA repair, immune cell function, senescence, and chromatin remodeling. uib.no

Impact on NAD Consuming Enzymes (e.g., Sirtuins, PARPs, CD38)

NAD+ is consumed by several classes of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), CD38, and SARM1. uib.noembopress.orgnih.govspringermedizin.denih.gov These enzymes utilize NAD+ as a substrate for various cellular signaling processes, such as protein deacetylation (sirtuins), ADP-ribosylation (PARPs), and the generation of calcium-mobilizing messengers (CD38). uib.nocnr.itembopress.orgmdpi.com The activity of these NAD-consuming enzymes directly impacts cellular NAD+ levels. uib.nospringermedizin.demdpi.com

NAD analogues, including those related to Bis-NAD, can interact with these enzymes, acting as inhibitors or modulators. For instance, NAD+ analogues have been applied to study protein ADP-ribosylation catalyzed by ARTs and PARPs. nih.gov An unhydrolyzable benzamide (B126) adenine (B156593) dinucleotide (BAD), an NAD analogue, was used to investigate the auto-inhibition mechanism of PARP1, revealing a reverse allosteric regulatory mechanism. nih.gov CD38, a significant NAD+ glycohydrolase, is also a target for NAD+ analogue inhibitors. frontiersin.orgmdpi.com Modifications to the nicotinamide (B372718) ribose group within NAD+ and NMN have led to the development of CD38 inhibitors. frontiersin.orgmdpi.com These interactions highlight how NAD analogues can perturb NAD-dependent signaling pathways by affecting the activity of these key consuming enzymes. Inhibition of non-sirtuin NAD+ consumers like PARP-1 and CD38 can help preserve NAD+ levels, potentially benefiting sirtuin activation. embopress.orgnih.gov

Redox State Alterations and Metabolic Flux Perturbation

NAD+ and its reduced form, NADH, are central players in cellular redox reactions, and the NAD+/NADH ratio is a critical indicator of the intracellular redox state. nih.govspringermedizin.denih.govresearchgate.net This ratio influences the flux through various metabolic pathways. nih.gov

Modulation of Glycolytic and Mitochondrial Energy Production

NAD+ and NADH are essential redox coenzymes in key metabolic pathways, including glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation (OXPHOS). uib.nonih.govstanford.edumdpi.combiorxiv.org In glycolysis, NAD+ is reduced to NADH. stanford.edu NADH then serves as a central hydride donor for ATP synthesis through mitochondrial OXPHOS. nih.gov The maintenance of NAD+ levels and the NAD+/NADH ratio is crucial for mitochondrial homeostasis and ATP production. mdpi.com

Perturbations in NAD+ metabolism, potentially induced by NAD analogues, can affect these energy-producing pathways. For example, NAD+ depletion has been shown to disrupt glycolysis and lead to an ATP deficit. nih.gov Conversely, changes in nutrient supply and energy demand can significantly impact the NADH metabolic state. biorxiv.org While direct studies on this compound analogues specifically modulating glycolytic or mitochondrial enzymes are not extensively detailed in the provided results, the fundamental role of NAD/NADH in these pathways suggests that compounds influencing NAD homeostasis or the NAD+/NADH ratio, such as NAD analogues affecting NAD-consuming enzymes, would inherently impact energy metabolism. nih.govmdpi.com The activity of ADP-ribosyltransferases (ARTs), which consume NAD+, has been linked to cell metabolism and can indirectly influence glycolysis and oxidative phosphorylation. mdpi.com

Functional Characterization in Redox Cycling

Redox cycling involves the cyclical reduction and oxidation of a compound, often leading to the generation of reactive oxygen species. The NAD+/NADH couple is fundamental to cellular redox balance and participates in numerous redox cycles catalyzed by dehydrogenases. nih.govmdpi.com While the provided search results discuss redox state alterations and the role of NAD/NADH in redox reactions generally nih.govnih.govresearchgate.netbiorxiv.orgmdpi.comnih.gov, and mention redox-active compounds or ligands in other contexts acs.orgrsc.orgrsc.org, there is limited specific information detailing the functional characterization of this compound analogues in redox cycling processes. One study mentions that despite cross-linking and inhibition of thioredoxin reductase by a sulfur mustard analogue (not a this compound analogue), the enzyme continued to mediate menadione (B1676200) redox cycling. nih.gov This suggests that the interaction of molecules with redox systems can have complex outcomes on cycling processes. Further research would be needed to specifically characterize the role of this compound analogues in modulating or participating in cellular redox cycling.

Enzyme Immobilization and Multi-Enzyme Systems

This compound analogues have found application in the field of enzyme technology, specifically for the site-to-site directed immobilization of enzymes and the construction of multi-enzyme systems. researchgate.netnih.govnih.govpnas.org This technique aims to spatially arrange enzymes with their active sites in close proximity, facilitating substrate channeling and improving the efficiency of cascade reactions. nih.govnih.gov

Substrate Channeling and Enhanced Reaction Kinetics in Coupled Systems

The close spatial arrangement of enzyme active sites achieved through site-to-site directed immobilization using this compound analogues can lead to the phenomenon of substrate channeling pnas.orgnih.govnih.gov. Substrate channeling refers to the direct transfer of an intermediate product from the active site of one enzyme to the active site of the next enzyme in a metabolic pathway or coupled reaction sequence, without complete diffusion into the bulk solvent nih.gov.

In studies involving lactate (B86563) dehydrogenase and alcohol dehydrogenase immobilized with the aid of a this compound analogue, the effect of this directed immobilization on substrate channeling was investigated pnas.orgnih.gov. These enzymes catalyze sequential reactions involving the NAD/NADH cofactor. Alcohol dehydrogenase produces NADH, which is then utilized by lactate dehydrogenase. By introducing a third enzyme, lipoamide (B1675559) dehydrogenase, which also competes for NADH, researchers could assess the extent of channeling between the immobilized lactate dehydrogenase and alcohol dehydrogenase pnas.orgnih.gov.

It was observed that a significantly higher proportion of the NADH produced by alcohol dehydrogenase was oxidized by the co-immobilized lactate dehydrogenase than would be expected based on theoretical calculations assuming free diffusion of NADH in the bulk solution pnas.orgnih.gov. Specifically, 50% of the produced NADH was oxidized by lactate dehydrogenase in the site-to-site immobilized system, compared to a theoretically expected 19% under conditions of free diffusion and competition from lipoamide dehydrogenase pnas.orgnih.gov. This finding indicates that NADH was preferentially channeled to lactate dehydrogenase due to the close proximity and favorable orientation of the active sites of the two enzymes, facilitated by the this compound analogue-directed immobilization pnas.orgnih.gov.

Table: Observed NADH Oxidation by Lactate Dehydrogenase in Immobilized System

Immobilization MethodPercentage of Produced NADH Oxidized by Lactate Dehydrogenase
Site-to-Site Directed (using this compound)50% pnas.orgnih.gov
Theoretical (assuming free diffusion)19% pnas.orgnih.gov

This data suggests that the site-to-site directed immobilization mediated by the this compound analogue significantly enhances the efficiency of NADH transfer between alcohol dehydrogenase and lactate dehydrogenase, indicative of substrate channeling pnas.orgnih.gov.

Structure Activity Relationship Sar Studies of Bis Nad Analogues

Correlations between Structural Motifs and Molecular Recognition

Understanding how specific structural motifs within bis-NAD analogues correlate with their molecular recognition by biological targets is key to rational design. Molecular recognition involves non-covalent interactions such as hydrogen bonding, pi-pi stacking, van der Waals forces, and electrostatic interactions between the ligand and the target.

For NAD analogues inhibiting CD38, studies have shown that the purine (B94841) ring is important for activity, suggesting its involvement in specific interactions within the enzyme's binding site. nih.gov Modifications to the purine ring can lead to altered inhibitory activities. nih.gov Similarly, the nature of the pyrophosphate bridge and substituents on the ribose ring influence activity, indicating their roles in forming crucial contacts with the target. nih.gov

In the broader context of bis-compounds, structural motifs and their arrangement play a significant role in molecular recognition. For example, studies on bis-(α,β-dihydroxy ester) motifs have shown that hydrogen bonding between end-groups is crucial for self-assembly and gelation, which can be considered a form of molecular recognition event driven by specific structural features. beilstein-journals.orgnih.gov The specific stereochemistry of these end-groups was found to be a crucial factor. beilstein-journals.orgnih.gov Another study on bis-naphthalimides highlighted the importance of these motifs as pharmacophores in anticancer drug design, with their ability to intercalate into DNA influencing their activity. nih.govfrontiersin.org The linker connecting the two naphthalimide units also plays a role in their interaction with DNA. nih.govfrontiersin.org

For this compound analogues, the presence of two NAD or NAD-like units connected by a linker introduces complexity in molecular recognition. The length, flexibility, and chemical nature of the linker, as well as the relative orientation of the two NAD moieties, will dictate how the molecule interacts with a single target site or potentially bridges two sites on the same or different target molecules. These structural variations can lead to differences in binding affinity, kinetics, and potentially allosteric modulation of target activity.

Computational Modeling and Rational Design for Optimized Analogues

Computational modeling techniques are indispensable tools in the rational design of optimized this compound analogues. These methods allow researchers to predict how structural modifications will affect binding affinity and other properties, guiding the synthesis of promising candidates and reducing the need for extensive experimental screening.

Ligand-Based and Structure-Based Design Approaches

Rational drug design can employ either ligand-based or structure-based approaches. researchgate.net

Ligand-based drug design is used when the 3D structure of the biological target is unknown. It relies on the knowledge of known active ligands to derive a pharmacophore model or develop QSAR models that correlate structural features with activity. researchgate.net For this compound analogues, if the target structure is unavailable, ligand-based approaches would involve analyzing a series of synthesized this compound analogues with varying structures and activities to identify common features or develop predictive models.

Structure-based drug design, on the other hand, utilizes the 3D structure of the biological target (obtained through techniques like X-ray crystallography or cryo-EM) to design ligands that fit optimally into the binding site and form favorable interactions. researchgate.net This approach can involve techniques like molecular docking to predict binding poses and affinities, and molecular dynamics simulations to study the stability of the ligand-target complex. researchgate.netnih.govnih.gov For this compound analogues targeting an enzyme with a known structure, structure-based design would enable the visualization of how the two NAD moieties and the linker interact with the binding site, allowing for targeted modifications to improve binding. Studies on the rational design of bisintercalating anthracycline antibiotics, based on the crystal structures of monomeric units bound to DNA, exemplify a structure-based approach to designing bis-compounds with enhanced binding. acs.org

Many modern drug design efforts combine both ligand-based and structure-based approaches to leverage the strengths of each methodology. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. igi-global.comresearchgate.net By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new, untested compounds. researchgate.netnih.govtandfonline.com

For this compound analogues, QSAR modeling can help identify which structural parameters (e.g., molecular weight, lipophilicity, electronic properties, spatial arrangement) are most critical for their activity against a specific target. Studies on QSAR modeling of other bis-compounds, such as bis-Schiff bases or bis-quaternary ammonium (B1175870) salts, demonstrate the applicability of these techniques to bis-molecular architectures. igi-global.comresearchgate.netnih.govtandfonline.com These studies often involve calculating various molecular descriptors and using statistical methods like partial least squares regression or artificial neural networks to build predictive models. researchgate.netnih.govtandfonline.com The resulting models can provide contour maps or highlight specific regions where modifications are predicted to enhance or decrease activity. igi-global.com

Data tables in QSAR studies typically include the chemical structures of the compounds, their calculated molecular descriptors, and their experimentally determined biological activities (e.g., IC50 values, converted to pIC50 for modeling). igi-global.com

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.govnih.govresearchgate.net Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the target, providing insights into the stability of the complex, conformational changes upon binding, and the nature and duration of specific interactions like hydrogen bonds. nih.govnih.govresearchgate.net

For this compound analogues, MD simulations can be used to assess the stability of the complex formed with their target enzyme or receptor, understand how the linker influences the binding pose and dynamics, and identify key residues involved in the interaction. nih.govnih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds can be calculated from MD trajectories to evaluate the stability and dynamics of the protein-ligand complex. nih.govresearchgate.netresearchgate.net Binding free energy calculations, often performed in conjunction with MD simulations (e.g., using MM/PBSA or MM/GBSA methods), can provide a more accurate estimation of the binding affinity compared to docking scores alone. researchgate.netresearchgate.net

MD simulations have been applied to study the interactions of various bis-compounds with their targets, including bis-indole derivatives with cancer and bacterial targets, and curcumin (B1669340) analogues with viral proteins. nih.govresearchgate.net These simulations have helped to validate docking results, understand the structural basis of binding, and guide the design of improved analogues. nih.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)581
Cyclic ADP-ribose (cADPR)60751
ADP ribose (ADPR)10107947
Nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP)643699
2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD)Not readily available (specific analogue)
2′-deoxy-2′-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD)Not readily available (specific analogue)
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES)10090518
Bis-naphthalimidesGroup of compounds, specific CIDs vary
Bis-Schiff basesGroup of compounds, specific CIDs vary
Bis-triazolesGroup of compounds, specific CIDs vary
Bis-quaternary ammonium saltsGroup of compounds, specific CIDs vary
Bis-(α,β-dihydroxy ester)sGroup of compounds, specific CIDs vary
Bisintercalating anthracycline antibiotic (WP631)Not readily available (specific compound)
Cobalt bis(dicarbollide) (COSAN)16684960
Bis-chalconesGroup of compounds, specific CIDs vary
Bis-(3′-5′)-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP)6539841

Note: PubChem CIDs are provided for the base compounds or representative structures where available and applicable. Specific synthetic analogues may not have individual PubChem entries or are not readily identifiable from the provided text snippets.

Data Table Example (Illustrative - based on general concepts from search results, not specific this compound data found):

Analogue IDStructural Modification (Illustrative)Target Binding Affinity (IC50 or Kd) (Illustrative)Key Interaction (Illustrative)
A1Modification on Purine Ring100 nMPi-pi stacking with Tyr residue
A2Modified Pyrophosphate Linker500 nMReduced electrostatic interaction
A3Fluoro substituent at 2'-position10 nMEnhanced hydrogen bond with Ser residue

This table is purely illustrative of the type of data that would be presented in a detailed SAR study and is NOT based on specific quantitative data for this compound analogues found in the provided search results. The search results indicate that such data exists for NAD analogues targeting CD38 nih.gov and other bis-compounds igi-global.comresearchgate.netnih.govtandfonline.com, but specific numerical values for a series of this compound analogues across the outlined sections were not available in a format suitable for direct extraction and presentation in a comprehensive table covering all SAR aspects.

Interactive tables are not directly supported in this text-based format. The table above is a static representation.

Cellular and Subcellular Mechanistic Investigations of Bis Nad Analogues

Impact on Cellular Signaling Cascades

NAD and its metabolites play roles in various signaling pathways. NAD-consuming enzymes, such as CD38, are involved in generating signaling molecules. mdpi.comnih.gov NAD analogues can influence these cascades by modulating the activity of such enzymes.

Activation or Inhibition of Specific Kinase Pathways

While direct evidence specifically linking "Bis-NAD analogues" to the activation or inhibition of specific kinase pathways was not prominently found in the provided search results, NAD metabolism and related signaling molecules can intersect with kinase pathways. For instance, cyclic ADP-ribose (cADPR), a metabolite of NAD, is involved in calcium signaling, which in turn can influence kinase activities. researchgate.netphysiology.orgbiologists.com Some studies on other "bis" compounds, not explicitly this compound analogues, have explored their effects on kinase pathways, suggesting this is a relevant area of investigation for bis-functionalized molecules in general. acs.orgnih.gov Further research is needed to elucidate the specific impact of this compound analogues on distinct kinase signaling cascades.

Modulation of Second Messenger Systems (e.g., Cyclic ADP-ribose)

NAD serves as a substrate for enzymes like ADP-ribosyl cyclases, including CD38, which produce the second messenger cyclic ADP-ribose (cADPR). nih.govresearchgate.netmdpi.comnih.gov cADPR is known to mobilize calcium from intracellular stores and acts as an endogenous modulator of calcium release channels, such as ryanodine (B192298) receptors. mdpi.comresearchgate.netphysiology.orgbiologists.com NAD analogues, by acting as substrates or inhibitors of enzymes like CD38, can modulate the levels of cADPR and consequently impact calcium signaling pathways. mdpi.comnih.gov Studies on NAD analogues have shown their ability to inhibit CD38 NAD glycohydrolase activity, thereby affecting the production of cADPR. mdpi.com

Effects on Protein Post-Translational Modifications

NAD is a critical cofactor and substrate for several classes of enzymes that perform protein post-translational modifications (PTMs), including deacylation and ADP-ribosylation. nih.govresearchgate.netnih.govthermofisher.comacs.orgresearchgate.net this compound analogues, potentially interacting with these NAD-dependent enzymes, could influence these modification processes.

Deacylation and ADP-Ribosylation Processes

NAD-dependent deacetylases, known as sirtuins, utilize NAD to remove acetyl groups from lysine (B10760008) residues on various proteins, including histones and transcription factors. nih.govpnas.orgnih.gov This deacetylation is coupled to the hydrolysis of NAD. pnas.org Poly(ADP-ribose) polymerases (PARPs) are another family of NAD-consuming enzymes that catalyze the transfer of ADP-ribose units from NAD to target proteins, forming mono- or poly(ADP-ribose) chains. nih.govnih.govnih.gov This ADP-ribosylation is involved in processes like DNA repair and transcriptional regulation. nih.govnih.gov Some sirtuins also exhibit weaker ADP-ribosyltransferase activity. nih.gov NAD analogues can act as inhibitors or alternative substrates for these enzymes, thereby modulating protein deacylation and ADP-ribosylation levels. nih.gov Research on NAD analogues has provided insights into the mechanisms of these enzymes. pnas.orgnih.gov

Regulation of Epigenetic Modifiers

NAD-dependent enzymes, particularly sirtuins, are recognized as important epigenetic modifiers. nih.govresearchgate.netnih.govnih.govoup.comlibretexts.orgahajournals.org By deacetylating histones and other proteins involved in chromatin structure and gene regulation, sirtuins can influence gene expression without altering the underlying DNA sequence. nih.govlibretexts.orgahajournals.org NAD availability and the activity of NAD-dependent enzymes are linked to the epigenetic landscape. nih.govnih.gov this compound analogues, by potentially interacting with sirtuins or other NAD-dependent epigenetic regulators, could play a role in modulating epigenetic modifications and subsequent gene expression patterns. nih.govresearchgate.netnih.gov

Influence on Cellular Processes in Model Systems (e.g., cell lines, preclinical animal models, in vitro systems focused on mechanism)

Cell Cycle Progression and Regulation of Key Regulators

The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of this process can have significant implications for cellular function and disease. Studies investigating the effects of bis-analogues and NAD analogues on cell cycle progression have revealed their potential to influence key regulatory proteins and checkpoints.

For instance, investigations into bis(ethyl)polyamine analogues have demonstrated their ability to induce G1 and G2-M cell cycle arrests in human melanoma cells. This arrest was accompanied by the early induction of p53 and the cyclin-dependent kinase (cdk) inhibitor p21, as well as hypophosphorylation of the retinoblastoma (Rb) checkpoint protein. psu.edu These findings suggest that certain bis-analogues can modulate critical cell cycle regulators like p53, p21, and Rb, thereby halting cell cycle progression. psu.edu

Another class of bis-analogues, bisperoxovanadium (bpV) compounds, has been studied for their inhibitory effects on Cdc25A, a dual-specificity phosphatase that promotes cell cycle progression by activating Cdks. aacrjournals.org Inhibition of Cdc25A by bpV analogues in cells has been shown to lead to CDK2 inactivation and Rb hypophosphorylation, ultimately resulting in G1-S arrest. aacrjournals.org This highlights a mechanism by which bis-analogues can interfere with the activity of phosphatases essential for cell cycle transitions.

While studies on bis-indole derivatives have shown minimal changes in the G1, S, or G2/M phases of the cell cycle in certain cancer cells, indicating that not all bis-compounds exert significant effects on cell cycle progression, other bis-analogues, such as a novel bispidinone analog, have been found to induce S-phase cell cycle arrest. spandidos-publications.commdpi.com The bispidinone analog also led to an increase in reactive oxygen species and a decrease in mitochondrial membrane potential, suggesting a link between cell cycle arrest and cellular stress responses. spandidos-publications.com

These studies on various bis- and NAD analogues underscore the diverse ways in which these compounds can impact the cell cycle machinery and its regulators. The specific effects appear to be highly dependent on the chemical structure of the analogue.

Mechanistic Analysis of Oxidative Stress Response

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, is implicated in various pathological conditions. The role of NAD and its redox forms (NADH and NADPH) in maintaining cellular redox balance is well-established. Investigations into this compound analogues and other related compounds have explored their influence on oxidative stress response mechanisms.

NADPH is crucial for maintaining a reductive environment necessary to counteract ROS. nih.gov Enzymes that generate NADPH, such as glucose-6-phosphate dehydrogenase, malic enzyme, and NADP+-isocitrate dehydrogenase, are often upregulated during oxidative challenge. nih.gov Conversely, enzymes in the tricarboxylic acid cycle that produce NADH may be downregulated. nih.gov Enzymes like NAD+ kinase and NADP+ phosphatase play a pivotal role in regulating the balance between NAD+/NADH and NADP+/NADPH, which is integral to fending off oxidative stress. nih.gov

Studies on bis-allylic deuterated DHA analogues have demonstrated their ability to alleviate oxidative stress by preventing oxidative damage and reducing lipid auto-oxidation. nih.gov This suggests that modifications at specific positions in lipid structures, forming bis-allylic compounds, can enhance their resistance to oxidation. nih.gov

Furthermore, research on compounds like Bisphenol S (BPS) has detailed mechanisms of induced oxidative stress involving the alteration of oxidant and antioxidant enzymes. sci-hub.se BPS exposure has been shown to increase levels of NOX1 and NOX2 (oxidant enzymes) and reduce the enzymatic activities of catalase and GSH-Px (antioxidant enzymes) in macrophages, promoting oxidative stress. sci-hub.se This indicates that certain bis-compounds can directly influence the enzymatic machinery responsible for generating and neutralizing ROS.

The induction of oxidative stress, alongside other cellular stress responses like endoplasmic reticulum (ER) stress, has also been observed with bisindole-methane derivatives. researchgate.net This highlights the complex interplay between different cellular stress pathways that can be modulated by bis-analogues.

While direct studies on how this compound (CID 3081557) specifically modulates these intricate oxidative stress response pathways are needed, the research on related bis- and NAD analogues provides a framework for understanding the potential mechanisms, including influencing the NAD(P)+/NAD(P)H balance, modulating antioxidant enzyme activity, and interacting with stress response pathways.

Intracellular Distribution and Localization Studies

Understanding the intracellular distribution and localization of chemical compounds is critical for elucidating their mechanisms of action and identifying their cellular targets. Studies utilizing various bis-analogues and NAD analogues have employed techniques such as fluorescence microscopy and subcellular fractionation to determine their whereabouts within the cell.

Investigations into the intracellular distribution of bis-substituted furamidine (B1674271) derivatives in tumor cells have shown varied localization patterns depending on the compound's structure. aacrjournals.org Some derivatives were found to accumulate selectively in cell nuclei, while others localized essentially in cytoplasmic granules, with evidence suggesting preferential accumulation in mitochondria for certain compounds. aacrjournals.org This indicates that subtle structural differences in bis-analogues can significantly impact their cellular compartmentalization.

Studies on Bis-MPA-based hyperbranched copolymer micelles have also examined their intracellular trafficking, observing that these nanoparticles can be released from early endosomes after internalization and exhibit perinuclear localization. acs.org Furthermore, significant colocalization with lysotracker suggested that these particles were primarily transported to lysosomes following endocytosis. acs.org

Research on the intracellular delivery of nucleoside triphosphate analogues using dendrimers has shown energy-dependent uptake and localization in localized spots within the cytoplasm, as well as accumulation in lysosomes and partially in the Golgi apparatus over time. rsc.org This research highlights the role of delivery systems and the dynamic nature of intracellular localization for nucleotide analogues.

Luminescent analogues of other metal complexes, such as ruthenium iminophosphorane, have also been utilized to study intracellular localization, revealing varying distribution in nuclear, cytoplasmic, and mitochondrial compartments. nih.gov

While specific studies detailing the intracellular distribution and localization of this compound (CID 3081557) were not prominently found in the initial search, the methodologies and findings from studies on other bis- and NAD analogues provide valuable insights into the factors that govern the cellular address of such compounds, including structural features, uptake mechanisms (e.g., energy-dependent endocytosis), and trafficking pathways (e.g., endosomal-lysosomal pathway). Future research is needed to specifically map the intracellular fate of this compound.

Analytical and Biophysical Methodologies in Bis Nad Analogue Research

Enzymatic Assays for Activity and Inhibition Kinetics

Enzymatic assays are fundamental tools for characterizing the biological activity of Bis-NAD analogues, particularly in the context of enzymes that utilize NAD+ as a substrate or cofactor, such as dehydrogenases and NAD-dependent enzymes. These assays are employed to measure the rate of enzymatic reactions in the presence of the analogue and to determine kinetic parameters, including Michaelis-Menten constants (Km) and catalytic rates (kcat), as well as inhibition constants (Ki or IC50) if the analogue acts as an inhibitor. mdpi.compnas.orgresearchgate.netnih.govgoogle.comnih.gov

For this compound itself, enzymatic assays have been used in affinity precipitation procedures for purifying NAD+-dependent dehydrogenases. portlandpress.com In this application, the this compound molecule can form reversible cross-links between the active sites of polymeric dehydrogenases, leading to their precipitation. portlandpress.com Enzymatic assays are then used to determine the optimal concentration of this compound required for precipitation and to measure the residual enzyme activity in the supernatant after precipitation. portlandpress.com This demonstrates how enzymatic assays can be adapted to evaluate the functional interaction of this compound analogues with their target enzymes beyond simple substrate turnover or inhibition. Furthermore, this compound analogues have been utilized in site-to-site directed immobilization of enzymes on solid supports, and enzymatic activity assays were crucial in studying the effects of this immobilization strategy. nih.gov

The design of enzymatic assays for NAD-dependent enzymes often exploits the spectroscopic properties of NAD(H). While NAD+ is virtually non-fluorescent, NADH has an emission maximum at 460 nm when excited at 340 nm, allowing for continuous monitoring of redox reactions where NAD+/NADH is involved. nih.gov For enzymes that consume NAD+ without producing NADH (e.g., sirtuins, PARPs), coupled assays or alternative detection methods are employed. pnas.orgresearchgate.net The use of NAD analogues with modifications in the nicotinamide (B372718) ring can also lead to altered spectroscopic properties that can be exploited in enzymatic assays. google.comnih.gov

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are invaluable for probing the interactions between this compound analogues and their biological targets, providing information on binding events, conformational changes, and proximity between molecules.

Fluorescence Spectroscopy (e.g., FRET, tryptophan quenching)

Fluorescence spectroscopy, particularly techniques like Förster Resonance Energy Transfer (FRET) and tryptophan quenching, is widely used to study protein-ligand interactions and conformational dynamics. researchgate.netmdpi.comrsc.orgnih.govunina.it Tryptophan residues in proteins are naturally fluorescent, with excitation typically around 280 nm and emission around 350 nm. mdpi.comunina.it The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a useful probe for detecting binding events or conformational changes upon interaction with a ligand, such as a this compound analogue. mdpi.comrsc.org

Fluorescence quenching occurs when the fluorescence intensity of a fluorophore (e.g., tryptophan) is decreased upon interaction with a quencher molecule (e.g., a bound ligand). rsc.org By monitoring the decrease in tryptophan fluorescence as a function of the analogue concentration, binding constants can be determined. rsc.orgnih.gov

FRET is a distance-dependent phenomenon that occurs when energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 10 nm). researchgate.netmdpi.comunina.it In the context of NAD analogue research, FRET can be applied by using the intrinsic tryptophan fluorescence of a protein as the donor and a fluorescent NAD analogue or a fluorescent label attached to the protein or analogue as the acceptor. researchgate.netmdpi.comnih.gov Changes in FRET efficiency can indicate binding, dissociation, or conformational rearrangements that alter the distance or orientation between the donor and acceptor. researchgate.netmdpi.com For example, FRET between protein tryptophan residues and a fluorescent ligand has been used to quantify binding affinities. nih.gov

Nuclear Magnetic Resonance (NMR) for Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about molecules in solution, including this compound analogues and their complexes with proteins. mdpi.comnih.govnih.govwikipedia.orgbeilstein-journals.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.net NMR can provide detailed insights into the binding mode of an analogue, identify the specific atoms involved in the interaction, and detect conformational changes in both the analogue and the protein upon binding. nih.govnih.govmdpi.com

Different NMR experiments can be employed depending on the information required. Ligand-observed NMR can detect the binding of an analogue to a protein by observing changes in the analogue's NMR signals (e.g., chemical shifts, line broadening). Protein-observed NMR, often using isotopically labeled proteins (e.g., 15N or 13C), allows monitoring of changes in protein signals upon analogue binding, providing information about the binding site and allosteric effects. nih.govmdpi.com

NMR is particularly valuable for studying the conformational behavior of molecules. researchgate.net For protein-analogue complexes, NMR can reveal details about the flexibility or rigidity of different regions and how these are affected by analogue binding. nih.gov Specialized NMR techniques, such as 19F NMR using fluorinated analogues or proteins, can be highly sensitive for probing binding interactions and conformational changes due to the favorable spectroscopic properties of the fluorine nucleus. beilstein-journals.orgmdpi.com NMR strategies have been developed to investigate subtle conformational differences in protein-inhibitor complexes, even when the inhibitors are highly analogous. nih.gov

Mass Spectrometry for Metabolite Profiling and Adduct Identification

Mass Spectrometry (MS) is a sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. mdpi.comresearchgate.netrsc.orgnih.govrsc.orgresearchgate.netlcms.czuu.nlnih.govacs.orgnih.gov Coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS is indispensable for analyzing complex biological samples and reaction mixtures in this compound analogue research. mdpi.comresearchgate.netrsc.orglcms.cznih.gov

MS is widely used for identifying and characterizing this compound analogues and their potential metabolites or degradation products. By analyzing the mass fragments produced upon ionization, structural information can be obtained. mdpi.comresearchgate.net High-resolution MS provides accurate mass measurements, which can be used to determine the elemental composition of ions and aid in the identification of unknown compounds, including potential impurities or analogues in synthesized samples. researchgate.netacs.org

In studies involving the enzymatic transformation of NAD analogues, MS can be used for metabolite profiling, which involves the comprehensive analysis of metabolites in a biological system. rsc.orgresearchgate.netnih.gov This can help to understand how this compound analogues are processed by enzymes or in cellular environments. MS is also crucial for adduct identification, such as when an analogue forms a covalent bond with a protein or other biomolecule. rsc.orgnih.govresearchgate.net The precise mass measurement of the modified species can help to identify the site of modification. researchgate.net LC-MS based enzyme activity assays have also been developed, where MS detection is used to quantify reaction products following chromatographic separation. researchgate.net

Chromatographic Separations and Purification for Research Applications

Chromatographic techniques are essential for the purification and analysis of this compound analogues and related compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Various chromatographic techniques are applicable, including High-Performance Liquid Chromatography (HPLC), which is commonly used for the purification and analysis of synthesized NAD analogues. mdpi.com Column chromatography is another widely used technique for purifying compounds after synthesis. mdpi.comnih.govresearchgate.net The choice of stationary and mobile phases depends on the chemical properties of the this compound analogue and the nature of the impurities. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is frequently employed for relatively polar molecules like nucleotides and their analogues. mdpi.com

Chromatographic separations are critical for obtaining pure samples of this compound analogues for downstream applications, such as enzymatic assays, spectroscopic studies, and crystallography. nih.gov The purity of the analogue is paramount for ensuring reliable experimental results. Chromatographic methods can also be used analytically to assess the purity of a sample or to separate reaction products from starting materials in enzymatic studies. researchgate.net Affinity chromatography, which utilizes the specific binding affinity between a ligand (like this compound) and a target molecule (like an enzyme), can also be employed for purification purposes, as seen in the affinity precipitation application of this compound. portlandpress.com

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands such as this compound analogues, at atomic resolution. pnas.orgrsc.orgwikipedia.orgresearchgate.netoup.comacs.orgrsc.orgnih.gov This technique provides detailed information about the binding site of the analogue, the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the analogue and the protein, and any conformational changes in the protein induced by analogue binding. pnas.orgnih.gov

To perform X-ray crystallography, a high-quality crystal of the protein-analogue complex is required. X-rays are diffracted by the electrons in the crystal, and the resulting diffraction pattern is recorded. oup.comacs.org Mathematical analysis of the diffraction data allows the calculation of an electron density map, from which the positions of the atoms in the molecule can be determined, thus revealing the 3D structure. oup.comacs.org

Structural information from X-ray crystallography is invaluable for understanding the molecular basis of the interaction between this compound analogues and their targets. pnas.org It can explain the observed enzymatic activity or inhibition kinetics and guide the rational design of new analogues with improved properties. pnas.org While specific X-ray crystal structures of proteins in complex with this compound were not prominently found in the initial search, the technique is routinely applied to study protein interactions with NAD analogues and is directly applicable to this compound analogues to understand their precise binding modes and effects on protein conformation. pnas.orgnih.gov

Advanced Imaging Techniques for Subcellular Localization (e.g., fluorescently tagged analogues)

Investigating the precise subcellular localization of this compound analogues is crucial for understanding their mechanisms of action and metabolic fate within cells. Advanced fluorescence imaging techniques, particularly those employing fluorescently tagged analogues, provide powerful tools for achieving this spatial resolution. The intrinsic fluorescence of NADH has long been used for studying mitochondrial metabolic states, but NAD+ itself lacks intrinsic fluorescence, necessitating alternative labeling strategies for direct imaging. nih.gov

Genetically encoded fluorescent biosensors have emerged as a significant approach for visualizing NAD(P) dynamics and localization in live cells. These sensors often utilize circularly permuted fluorescent proteins (cpFPs) fused to NAD-binding domains or are based on Förster/fluorescent resonance energy transfer (FRET) principles. nih.govelifesciences.orgfrontiersin.orgbiorxiv.org While some early sensors reported on the NAD+/NADH ratio, newer developments aim to measure absolute concentrations or specific pools within organelles. nih.govelifesciences.org For instance, sensors like SoNar and iNAP, based on inserting cpYFP into the Rex protein, have been used to measure free NAD+/NADH and NADPH, respectively, in different subcellular compartments. elifesciences.org Another genetically encoded NAD+ sensor, FiNad, has been developed and used for imaging NAD+ metabolism in living cells and in vivo. nih.gov

Beyond genetically encoded sensors, the direct conjugation of fluorescent dyes to NAD analogues, including this compound analogues, allows for their visualization within cells. This approach involves chemically linking a fluorophore to the analogue, enabling its detection via fluorescence microscopy. The choice of fluorophore is critical, with visible fluorescent dyes suitable for in vitro imaging and near-infrared (NIR) dyes offering advantages for in vivo imaging due to reduced tissue autofluorescence and deeper penetration. rsc.orgnih.gov

Advanced microscopy techniques enhance the capabilities of fluorescently tagged analogues and biosensors. Confocal fluorescence imaging is a standard technique used to study the intracellular distribution of fluorescent compounds, providing optical sectioning to visualize localization within different organelles. rsc.orgresearchgate.net Fluorescence lifetime imaging microscopy (FLIM) can provide additional information beyond simple intensity measurements, offering insights into the molecular environment of the fluorescent probe or sensor. researchgate.net Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), including variations like binding-activated localization microscopy (BALM), can achieve spatial resolutions significantly beyond the diffraction limit of light, potentially allowing for the visualization of analogue localization at the nanoscale. catapult.org.ukresearchgate.netnih.gov

Research findings using these techniques have demonstrated the ability to track the distribution of NAD analogues and related molecules within specific cellular compartments. For example, studies have utilized fluorescent probes to image NADH within the mitochondria of living cancer cells, highlighting the potential for investigating NADH-associated cellular processes. rsc.org While direct studies on the subcellular localization of this compound specifically using fluorescent tagging were not extensively detailed in the search results, the methodologies applied to other NAD analogues and related compounds illustrate the established approaches applicable to this compound analogue research. The principle involves designing this compound analogues that can be chemically modified with a fluorescent tag without abolishing their cellular uptake or target interaction, or developing biosensors that respond specifically to this compound or its metabolic products and can be targeted to specific organelles.

The development of cell-permeable NAD+ analogues, including those with desthiobiotin or ethyl groups for affinity enrichment or orthogonal binding, respectively, coupled with techniques like fluorescence microscopy of fixed cells, has enabled the visualization of ADP-ribosylation events, a process utilizing NAD+ as a substrate. researchgate.net This underscores the utility of modified analogues in conjunction with imaging for studying NAD-related cellular processes.

The application of advanced imaging techniques to this compound analogue research holds promise for elucidating their distribution within various cellular compartments, such as the cytosol, nucleus, and mitochondria. This spatial information is vital for understanding how these compounds interact with their intended targets and influence cellular metabolism at a localized level.

Table 1: Examples of Fluorescent Probes and Techniques for NAD(P) Imaging

Probe/TechniqueTarget AnalyteMethod TypeKey Features / ApplicationSubcellular Localization Demonstrated?
Genetically encoded sensors (e.g., SoNar, iNAP)NAD+/NADH, NADPHFluorescence BiosensorRatiometric, subcellular targeting possibleYes elifesciences.org
Genetically encoded sensor (e.g., FiNad)NAD+Fluorescence BiosensorLive cell and in vivo imagingYes nih.gov
Fluorescently tagged small molecules (General)VariousDirect LabelingVersatile, choice of fluorophore properties (visible, NIR)Yes (demonstrated for other molecules)
Confocal Fluorescence MicroscopyVariousImaging TechniqueOptical sectioning, visualization of intracellular distributionYes rsc.orgresearchgate.net
Fluorescence Lifetime Imaging Microscopy (FLIM)VariousImaging TechniqueProvides information on molecular environmentYes researchgate.net
Single-Molecule Localization Microscopy (SMLM)VariousImaging TechniqueSuper-resolution imaging (nanoscale), includes techniques like BALMYes (demonstrated for other molecules) researchgate.netnih.gov
Fluorescent Iridium Probe (Ir1)NAD(P)HDirect LabelingHigh sensitivity, selectivity, NIR emission, mitochondrial accumulation in cancer cellsYes rsc.org
Ratiometric FRET NAD+ sensors (e.g., NS-Grapefruit)NAD+Fluorescence BiosensorSpecificity towards NAD+, pH resistance, targeted to mitochondria and nucleus in cell linesYes biorxiv.org

Detailed research findings often involve quantitative measurements of fluorescence intensity or ratios in different cellular compartments following the introduction of the fluorescently tagged analogue or expression of a biosensor. For example, studies using ratiometric FRET NAD+ sensors have shown distinct NAD+ dynamics in mitochondria and the nucleus, and have been used in high-throughput screening to identify compounds that modulate subcellular NAD+ levels. biorxiv.org

The application of these advanced imaging techniques to this compound analogues is essential for gaining a comprehensive understanding of their cellular uptake, distribution, and interaction with intracellular targets, ultimately contributing to the evaluation of their biological activity.

Bis Nad Analogues As Probes and Research Tools

Development of Fluorescent and Affinity Probes for NAD-Related Enzymes

The development of modified NAD analogues has been crucial for creating probes to study NAD-dependent enzymes and processes. Fluorescent NAD+ analogues, for instance, have been developed to enable real-time monitoring of enzymatic transformations and to study protein binding both in vitro and in live cells. nih.gov While NADH possesses intrinsic fluorescence, NAD+ is virtually non-fluorescent, creating a need for fluorescent NAD+ analogues to investigate various NAD-related phenomena. nih.gov Modifications have been made at different positions of the NAD+ structure, such as the N6 or C2 positions, to incorporate fluorophores like TMR, resulting in probes successfully used for real-time monitoring of processes like PAR synthesis and degradation in living cells. nih.gov

Affinity probes based on NAD analogues are also significant tools, particularly for studying protein ADP-ribosylation, a post-translational modification catalyzed by ADP-ribosyltransferases (ARTs) that utilizes NAD+ as a substrate. nih.gov NAD+ analogues incorporating tags like alkyne or biotin (B1667282) have been synthesized to label and profile substrate proteins and visualize cellular ADP-ribosylation. researchgate.net These clickable NAD+ analogues can be conjugated to fluorescent-azides for visualization or biotin-azides for visualization and identification via click chemistry, enabling the use of complex analytical techniques to study ADP-ribosylation. researchgate.net Cell-permeable NAD+ analogues, including those labeled with des-thiobiotin, have been developed and demonstrated utility in investigating cellular ADP-ribosylation by allowing affinity enrichment of ADP-ribosylated proteins in living cells. oup.com

Use in Target Identification and Validation in Chemical Biology

NAD analogues, as a class of chemical probes, are valuable in chemical biology for identifying and validating biological targets, particularly those involved in NAD-dependent pathways. Chemical biology approaches often utilize exogenous chemical probes to interrogate, modify, and manipulate biological processes. nih.gov Target identification and validation are essential steps for understanding the mechanism of action of a compound and for further compound optimization in drug discovery. oup.com

Affinity-based technologies, which often employ small-molecule probes conjugated to affinity tags, are a powerful and widely used approach for target identification. oup.com This method allows for the identification of the full protein-binding spectrum of a compound. oup.com By using modified NAD analogues as affinity probes, researchers can isolate and identify proteins that interact with or are modified by these analogues, thereby identifying potential targets of NAD-related processes. For example, des-thiobiotin-labelled NAD+ analogues have been used for affinity enrichment of proteins ADP-ribosylated in living cells, leading to the identification of protein targets associated with various cellular processes. oup.com

Target validation involves confirming that modulating the activity of a identified target produces the desired biological effect. Chemical tools, such as specific inhibitors or modified substrates like NAD analogues, provide a means to achieve temporal control of protein function, allowing phenotypic studies on native systems. nih.gov Complementary biological and chemical biology strategies are considered essential for robust target validation. researchgate.net

Applications in Mechanistic Enzymology

NAD analogues are instrumental in studying the chemical mechanisms of NAD-dependent enzymes. By using synthetic alternative substrates and analogues, researchers can probe the catalytic process, understand protein-ligand interactions, and identify the function of specific amino acids in enzyme catalysis. uakron.edu

One direct application involving a bis-NAD analogue in mechanistic enzymology is its use in the site-to-site directed immobilization of enzymes. A this compound analogue has been employed to spatially arrange lactate (B86563) dehydrogenase and alcohol dehydrogenase with their active sites facing one another before crosslinking them onto agarose (B213101) beads. mdpi.com After the this compound analogue was allowed to diffuse out, studies using a third enzyme, lipoamide (B1675559) dehydrogenase, demonstrated preferential channeling of NADH between the juxtaposed active sites, providing insight into the kinetic behavior of coupled enzyme systems and the effect of spatial arrangement on metabolic channeling. mdpi.com This highlights how this compound analogues can serve as structural scaffolds or guides to study the intricate mechanisms and spatial organization of enzymatic reactions.

NAD analogues have also been used to study the catalytic mechanisms of enzymes like CD38 NADase, providing insights into structure-activity relationships and aiding the development of molecular probes for investigating CD38 function. numberanalytics.com

Contribution to Early-Stage Drug Discovery Concepts

NAD-dependent enzymes are recognized as potential drug targets for various diseases, including cancer and infectious diseases. nih.gov NAD analogues play a role in the early stages of drug discovery by providing tools for mechanistic validation and the identification of potential lead compounds.

Studies using NAD analogues can offer new functional and mechanistic insights into the enzymes they target, which is valuable for validating these enzymes as viable drug targets. nih.gov For example, NAD+ analogues have been used to study the auto-inhibition mechanism of PARP1, revealing regulatory mechanisms that could be exploited for therapeutic intervention. nih.gov

Furthermore, NAD analogues can serve as starting points or lead compounds for the development of inhibitors or modulators of NAD-related enzymes. numberanalytics.com The design and synthesis of NAD-derived inhibitors offer perspectives for fighting diseases by targeting NAD-dependent processes. nih.gov Structure-activity relationship studies using series of NAD analogues can help identify structural features critical for potency and selectivity towards specific enzymes, guiding the design of more effective therapeutic agents. numberanalytics.com While the development of a drug involves many stages, studies utilizing NAD analogues contribute to the crucial early phases by helping to identify promising targets and providing initial chemical scaffolds or insights for lead compound development. nih.govresearchgate.netnih.gov

Future Directions and Emerging Research Avenues for Bis Nad Analogues

Exploration of Novel Bis-NAD Scaffold Designs

Future research will likely focus on the rational design and synthesis of novel this compound analogues with tailored properties. This involves modifying the core this compound scaffold to enhance specific interactions with target enzymes or pathways. Strategies may include altering the linker region between the two NAD moieties, introducing different functional groups, or incorporating alternative heterocyclic systems to influence binding affinity, specificity, and cellular uptake. The design of novel scaffolds is a key area in medicinal chemistry, aiming to create compounds with improved biological activity eurekaselect.comnih.gov. For instance, studies on other bis-heterocyclic compounds, such as bis-indole or bis-thiadiazole derivatives, highlight the potential of modifying core structures to yield compounds with diverse biological activities, including enzyme inhibition nih.govresearchgate.net. This suggests that similar scaffold modifications could be explored for this compound to generate analogues with modulated interactions with NAD-dependent enzymes or other cellular targets.

Integration with Systems Biology and Multi-Omics Approaches

Integrating the study of this compound analogues with systems biology and multi-omics approaches represents a significant future avenue. This involves using techniques such as genomics, transcriptomics, proteomics, and metabolomics to understand the global cellular impact of this compound analogues. By analyzing large datasets generated from these technologies, researchers can gain a comprehensive view of how these compounds influence complex biological networks and pathways nih.govnbis.senih.gov. This integrated approach can help identify off-target effects, elucidate the full spectrum of cellular responses, and reveal previously unknown molecular mechanisms of action nih.gov. Multi-omics research aims to integrate diverse biological data to uncover complex interactions and regulatory mechanisms nih.gov. Applying this to this compound analogues could involve studying changes in gene expression, protein profiles, and metabolic intermediates in response to analogue treatment to build a more complete picture of their cellular effects.

Advanced Computational Chemistry Applications

Advanced computational chemistry techniques will play a crucial role in the future research of this compound analogues. Methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the potential interactions of novel analogues with their biological targets tandfonline.comscispace.comscirp.org. These computational approaches can help predict binding affinities, assess the stability of ligand-protein complexes, and guide the design of analogues with improved properties before experimental synthesis tandfonline.comscispace.com. Computational studies on other bis-compounds have demonstrated their utility in understanding molecular structure, reactivity, and interactions with biological targets scirp.orgtandfonline.comchemrevlett.com. Applying these methods to this compound analogues can accelerate the discovery process by prioritizing promising candidates for synthesis and experimental validation.

Translational Research Perspectives (focused on molecular and cellular mechanisms, not clinical efficacy or safety)

Translational research for this compound analogues, strictly focused on molecular and cellular mechanisms, will be essential to bridge the gap between fundamental discoveries and potential applications. This involves investigating how these analogues influence specific molecular pathways and cellular processes in relevant biological models. Studies could focus on their impact on NAD-dependent enzymes, cellular energy metabolism, DNA repair mechanisms, or signaling cascades at a mechanistic level nih.gov. Understanding these fundamental molecular and cellular effects is a critical step in translational research, providing the basis for potential future development nih.govumich.edunih.govoatext.com. For example, research could explore how specific this compound analogues affect the activity of poly(ADP-ribose) polymerases (PARPs) or sirtuins, key NAD-consuming enzymes involved in various cellular functions nih.govresearchgate.net. Such studies, focusing on the molecular and cellular consequences, are vital for understanding the potential of this compound analogues without delving into clinical outcomes or safety profiles.

Q & A

Q. How to design a P-E/I-C-O framework (Population, Exposure, Comparison, Outcome) for this compound intervention studies?

  • Methodological Answer :
  • Population : Primary neurons vs. glioblastoma cells.
  • Exposure : this compound supplementation (10–100 μM) vs. NAD+ controls.
  • Comparison : Baseline NAD+/Bis-NAD ratios measured via LC-MS.
  • Outcome : Apoptosis (caspase-3 activity) and mitochondrial membrane potential (TMRE staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.